molecular formula C6 B14706539 1,3,5-Cyclohexatriyne CAS No. 21894-87-1

1,3,5-Cyclohexatriyne

Cat. No.: B14706539
CAS No.: 21894-87-1
M. Wt: 72.06 g/mol
InChI Key: PXCDDPIOUAJVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Cyclohexatriyne is an intriguing organic compound characterized by a six-membered ring with alternating triple bonds. This compound is highly reactive due to the presence of three triple bonds within a small ring structure, making it a subject of interest in theoretical and experimental chemistry.

Preparation Methods

The synthesis of 1,3,5-Cyclohexatriyne is challenging due to its high reactivity and instability. One common method involves the dehydrohalogenation of 1,3,5-tribromohexane using a strong base such as potassium tert-butoxide. This reaction must be carried out under low temperatures and inert atmosphere conditions to prevent decomposition. Industrial production methods are not well-established due to the compound’s instability and reactivity.

Chemical Reactions Analysis

1,3,5-Cyclohexatriyne undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.

    Substitution: The triple bonds in this compound can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Cyclohexatriyne has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polyynes.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: While not widely used industrially due to its instability, it serves as a valuable intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The reactivity of 1,3,5-Cyclohexatriyne is primarily due to the strain in the ring structure and the presence of multiple triple bonds. These factors make the compound highly susceptible to nucleophilic attack and other chemical transformations. The molecular targets and pathways involved in its reactions are typically centered around the triple bonds, which can interact with various reagents to form new bonds and structures.

Comparison with Similar Compounds

1,3,5-Cyclohexatriyne can be compared to other cyclic polyynes such as 1,3,5-Cycloheptatriyne and benzene. Unlike benzene, which is aromatic and highly stable, this compound is non-aromatic and highly reactive. This reactivity is due to the presence of triple bonds, which are absent in benzene. Similar compounds include:

    1,3,5-Cycloheptatriyne: A seven-membered ring with alternating triple bonds.

    1,3-Cyclohexadiene: A six-membered ring with two double bonds.

    Benzene: A six-membered aromatic ring with alternating single and double bonds.

Each of these compounds has unique properties and reactivities, making this compound a distinct and valuable compound for research and applications.

Properties

CAS No.

21894-87-1

Molecular Formula

C6

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C6/c1-2-4-6-5-3-1

InChI Key

PXCDDPIOUAJVRE-UHFFFAOYSA-N

Canonical SMILES

C=1=C=C=C=C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.